N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

H‑PGDS inhibition Duchenne muscular dystrophy Thiazole SAR

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 380180-45-0) is a synthetic small-molecule hybrid incorporating a 4-(2,5-dichlorophenyl)-1,3-thiazole pharmacophore and a 2,5-dioxopyrrolidin-1-yl (succinimide) terminus bridged by an acetamide linker. Its molecular formula is C₁₅H₁₁Cl₂N₃O₃S (MW 384.23 g/mol).

Molecular Formula C15H11Cl2N3O3S
Molecular Weight 384.23
CAS No. 380180-45-0
Cat. No. B2907992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS380180-45-0
Molecular FormulaC15H11Cl2N3O3S
Molecular Weight384.23
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3O3S/c16-8-1-2-10(17)9(5-8)11-7-24-15(18-11)19-12(21)6-20-13(22)3-4-14(20)23/h1-2,5,7H,3-4,6H2,(H,18,19,21)
InChIKeyHQLFXNRKQJLMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 380180-45-0): Baseline Identity and Classification


N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 380180-45-0) is a synthetic small-molecule hybrid incorporating a 4-(2,5-dichlorophenyl)-1,3-thiazole pharmacophore and a 2,5-dioxopyrrolidin-1-yl (succinimide) terminus bridged by an acetamide linker [1]. Its molecular formula is C₁₅H₁₁Cl₂N₃O₃S (MW 384.23 g/mol). The compound belongs to the class of thiazole-2-yl acetamide derivatives that have been investigated as hematopoietic prostaglandin D synthase (H‑PGDS) inhibitors, a target relevant to Duchenne muscular dystrophy and inflammatory conditions [2]. The 2,5-dioxopyrrolidin-1-yl moiety is structurally equivalent to an N‑hydroxysuccinimide (NHS) ester precursor, which fundamentally distinguishes this compound from simple amide-terminated analogs by enabling covalent conjugation or activated-ester reactivity under controlled conditions.

H-PGDS target engagement studies
Covalent probe development (warhead potential)
Activated-ester reactivity for bioconjugation

Why Generic Substitution of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide with In-Class Analogs Fails


In-class thiazole‑2‑yl acetamides bearing alternative aryl or acyl substituents cannot be routinely interchanged for CAS 380180-45-0 because small structural alterations provoke profound shifts in target engagement, selectivity, and functional utility. The combination of a 2,5‑dichlorophenyl group at the thiazole 4‑position and the electrophilic 2,5‑dioxopyrrolidin‑1‑yl terminus is rare among disclosed H‑PGDS inhibitor series [1]. SAR from closely related patent filings shows that even a positional isomer change (2,5‑dichloro → 2,4‑dichloro) can alter enzymatic IC₅₀ by >10‑fold, while replacement of the dioxopyrrolidine with a simple amide abolishes the covalent‑warhead potential required for sustained target residence time [1]. Consequently, generic replacement with compounds such as N‑[4‑(2,5‑dichlorophenyl)‑1,3‑thiazol‑2‑yl]acetamide (CAS 31119‑04‑7) or the 2‑chloroacetamide analog would be expected to lose both potency and the unique reactivity profile, making the substitution scientifically indefensible.

Target Compound
Potential Substitute
Risk
2,5-dichlorophenyl regioisomer
2,4-dichlorophenyl analog
Reported >10-fold enzymatic IC₅₀ shift; target engagement may differ
Dioxopyrrolidine warhead
Simple acetamide (CAS 31119‑04‑7)
Lacks covalent adduct formation; reversible-only mechanism
Balanced cLogP ~2.8, est. solubility 45 µM
Naphthyl acetamide analog (cLogP 4.2, solubility
Solubility may limit assay compatibility

Product-Specific Quantitative Evidence: N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide vs. Closest Comparators


H‑PGDS Enzymatic Inhibition: Structural Advantage of the 2,5‑Dichlorophenyl Regioisomer

In the patent series from which this compound originates (H‑PGDS inhibitors), the 2,5‑dichlorophenyl substitution pattern consistently delivered superior enzymatic inhibition relative to the 2,4‑dichlorophenyl regioisomer [1]. Although exact IC₅₀ values for CAS 380180-45-0 are not publicly reported, the disclosed SAR table in CN112969698A indicates that the 2,5‑dichlorophenyl-thiazole scaffold achieves sub‑micromolar H‑PGDS inhibition (representative example: IC₅₀ = 0.12 µM), whereas the corresponding 2,4‑dichlorophenyl analog shows IC₅₀ = 1.8 µM, representing a 15‑fold loss in potency [1]. This pattern is attributed to the optimal chlorine‑atom topology, which fills a hydrophobic sub‑pocket near the catalytic tyrosine residue [1].

Regioisomer H‑PGDS IC₅₀
Class-level
Target ~0.12 µM Comparator 1.8 µM ~15‑fold difference
Supports regioisomer selection for H‑PGDS assay
Class-level inference; lot-specific IC₅₀ to verify
H‑PGDS inhibition Duchenne muscular dystrophy Thiazole SAR

Covalent Warhead Potential: 2,5‑Dioxopyrrolidin‑1‑yl vs. Inert Amide Terminus

The 2,5‑dioxopyrrolidin‑1‑yl group is structurally an activated succinimide ester, which can serve as an electrophilic warhead for covalent modification of cysteine or serine residues in target enzymes [1]. In contrast, the simple acetamide analog (N‑[4‑(2,5‑dichlorophenyl)‑1,3‑thiazol‑2‑yl]acetamide, CAS 31119‑04‑7) lacks this electrophilic functionality and acts solely as a reversible inhibitor. The H‑PGDS patent explicitly teaches that the dioxopyrrolidine moiety enhances residence time on the enzyme, with covalent adduct formation confirmed by mass spectrometry for representative compounds, leading to complete target engagement at 1 µM for >4 h, versus <30 min for the corresponding simple amide [1].

Covalent vs. reversible residence time
Class-level
Target: >4 h at 1 µM (covalent adduct) Comparator:
Covalent warhead enables sustained target engagement
Class-level; verify adduct formation with specific assay
Lipophilicity & solubility
Supporting evidence
cLogP 2.8 | Est. solubility 45 µM vs. naphthyl analog: cLogP 4.2,
Balanced profile may facilitate biochemical assay formulation
Predicted; experimental solubility to confirm
Microsomal stability (HLM t₁/₂)
Class-level
Target class-level: >120 min Ester analog:
Supports metabolic stability for cellular/in vivo studies
Class-level; verify in relevant microsome system
Targeted covalent inhibition Electrophilic warhead Structure‑based design

Physicochemical Differentiation: Calculated LogP and Solubility Parameters

The 2,5‑dichlorophenyl thiazole core combined with the polar dioxopyrrolidine produces a calculated partition coefficient (cLogP) of 2.8, which is significantly lower than the naphthalen‑1‑yl acetamide analog (cLogP = 4.2) and the cyclohexanecarboxamide analog (cLogP = 3.9) [1][2]. The lower lipophilicity is associated with improved aqueous solubility (predicted 45 µM vs. <5 µM for the naphthyl analog under pH 7.4 buffer) and reduced non‑specific protein binding [2].

Lipophilicity & solubility
Supporting evidence
cLogP 2.8 | Est. solubility 45 µM vs. naphthyl analog: cLogP 4.2,
Balanced profile may facilitate biochemical assay formulation
Predicted; experimental solubility to confirm
Microsomal stability (HLM t₁/₂)
Class-level
Target class-level: >120 min Ester analog:
Supports metabolic stability for cellular/in vivo studies
Class-level; verify in relevant microsome system
Physicochemical properties Lipophilicity Drug‑likeness

Metabolic Stability Differentiation: Dioxopyrrolidine vs. Ester‑Containing Analogs

Analogous 2,5‑dioxopyrrolidine‑phenyl‑acetamide hybrids evaluated in anticonvulsant programs demonstrate high metabolic stability in human liver microsomes (HLM t₁/₂ >120 min for compound 30), while ester‑containing analogs within the same series show rapid degradation (t₁/₂ <10 min) due to esterase‑mediated hydrolysis [1]. The dioxopyrrolidine ring, being a cyclic imide, is resistant to hydrolytic degradation under physiological conditions, unlike linear ester bioisosteres. This class‑level inference suggests that CAS 380180-45-0 would significantly outperform ester‑linked comparator compounds in in vitro metabolic stability assays.

Microsomal stability (HLM t₁/₂)
Class-level
Target class-level: >120 min Ester analog:
Supports metabolic stability for cellular/in vivo studies
Class-level; verify in relevant microsome system
Metabolic stability Human liver microsomes Esterase susceptibility

Best-Use Scenarios for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Driven by Differential Evidence


H‑PGDS‑Targeted Chemical Probe for Duchenne Muscular Dystrophy Research

The compound's structural alignment with the H‑PGDS inhibitor pharmacophore, specifically the 2,5‑dichlorophenyl-thiazole core associated with sub‑micromolar enzymatic inhibition [1], makes it a candidate chemical probe for investigating prostaglandin D₂ signaling in dystrophic muscle pathophysiology. The covalent warhead potential (from the dioxopyrrolidine moiety) offers sustained target engagement that is essential for chronic dosing models of Duchenne muscular dystrophy, where transient inhibition is insufficient to alter disease progression.

Covalent Probe Development for Chemoproteomic Target Deconvolution

The 2,5‑dioxopyrrolidin‑1‑yl group functions as a latent electrophilic warhead, enabling development of activity‑based protein profiling (ABPP) probes. When coupled with an alkyne or biotin tag via the acetamide linker, this scaffold can covalently label H‑PGDS or related prostaglandin‑synthase family members in native proteomes, as demonstrated for structurally analogous dioxopyrrolidine‑acetamide hybrids [1]. This application is not feasible with simple amide‑terminated comparators.

Bioconjugation via NHS‑Ester Reactivity for Target‑Guided Synthesis

The cyclic imide (2,5‑dioxopyrrolidine) is isosteric with N‑hydroxysuccinimide, enabling the compound to serve as an activated ester for amine‑reactive bioconjugation. Under mildly basic conditions (pH 8.0–8.5), it can acylate lysine residues of target proteins, facilitating targeted delivery or target‑guided fragment assembly strategies. This reactivity profile is absent in chloroacetamide, propanamide, or cyclohexanecarboxamide analogs, which lack the activated ester functionality.

Application
Selection Property
Validation Focus
H‑PGDS signaling in dystrophic muscle research
2,5-dichlorophenyl thiazole scaffold, covalent warhead capability
Recombinant H‑PGDS inhibition, target engagement in muscle cell models
Activity-based protein profiling (ABPP) probe development
Dioxopyrrolidine electrophilic warhead, linker derivatization potential
Covalent labeling efficiency, proteomic selectivity
Amine-reactive bioconjugation
Activated ester reactivity (NHS-like)
Acylation efficiency at pH 8-8.5, protein conjugation yield
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